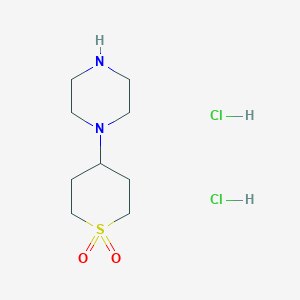

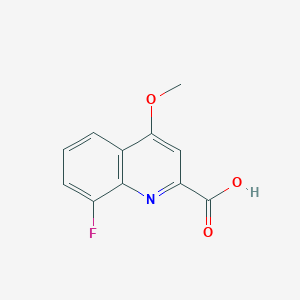

![molecular formula C8H13ClN2O2S2 B1396481 N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride CAS No. 1257854-92-4](/img/structure/B1396481.png)

N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride

説明

Thieno[3,2-e][1,2]thiazine derivatives are a class of compounds that have been studied for their potential applications in various fields . For instance, they have been used in the development of heat-resistant polymer electrolytes for organic electrochromic windows .

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxides, often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis

Thieno[3,2-e][1,2]thiazine derivatives are part of the larger family of thiadiazine structures, which have a molecular formula of C3H4N2S . The sulfur atom is adjacent to at least one ring nitrogen atom .Chemical Reactions Analysis

The chemical reactions of similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxides, can be influenced by many functional groups attached to the ring . For instance, a halo group at the 7 and 8 positions of the ring can give active compounds .科学的研究の応用

Antibacterial Agent

Thiophene derivatives have been shown to possess antibacterial properties. Compound 12, a derivative with a thiophene structure, demonstrated significant inhibitory effects against various bacteria including B. subtilis, E. coli, P. vulgaris, and S. aureus . This suggests that your compound could potentially be explored for its antibacterial efficacy.

Polymer Electrolyte Enhancement

Thiophene derivatives have been utilized in the development of heat-resistant polymer electrolytes for organic electronics . The structural similarity suggests that N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride could be investigated for use in enhancing the stability and performance of polymer electrolytes.

Ophthalmic Drug Precursor

Similar compounds have been used as reactants in the synthesis of ophthalmic drugs like Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma . The compound may serve as a precursor or intermediate in the synthesis of new ophthalmic drugs.

Potassium Channel Activator

Research has shown that 1,4,2-dithiazine 1,1-dioxides can act as ATP-sensitive potassium channel activators . Given the structural similarities, it’s plausible that your compound could be explored for its potential to modulate potassium channels.

Organic Electronics

Thiophene is known for its high resonance energy and electrophilic reactivity, making it a valuable component in organic electronics . The compound you’re interested in may have applications in developing new materials for organic electronic devices.

Antifungal Agent

Derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides have exhibited substantial antifungal activity against various phytopathogenic fungi . This suggests that N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride could also be investigated for antifungal properties.

作用機序

Target of Action

The primary targets of N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride are various phytopathogenic fungi . The compound has been designed and synthesized as a potent fungicide candidate .

Mode of Action

The compound interacts with its targets by inhibiting their growth . It acts on the bc1 complex in the fungal respiratory chain, blocking electron transfer, which ultimately leads to the cessation of fungal growth .

Biochemical Pathways

The affected biochemical pathway is the fungal respiratory chain . By blocking electron transfer in this pathway, the compound prevents the fungi from producing the energy they need to grow and reproduce .

Pharmacokinetics

Its effectiveness at various concentrations suggests that it has good bioavailability .

Result of Action

The compound exhibits substantial and broad-spectrum antifungal activities against the tested phytopathogenic fungi . For example, it showed 100%, 80%, 90%, and 90% antifungal activity (in vitro) against Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis at 300 μg/mL, respectively .

将来の方向性

The future directions for research on thieno[3,2-e][1,2]thiazine derivatives and similar compounds could include further exploration of their potential applications in various fields, such as medicine and materials science . Additionally, the development of new synthetic methods and the study of their structure-activity relationships could also be areas of interest .

特性

IUPAC Name |

N,2-dimethyl-1,1-dioxo-3,4-dihydrothieno[2,3-e]thiazin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S2.ClH/c1-9-6-5-10(2)14(11,12)7-3-4-13-8(6)7;/h3-4,6,9H,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNJOQPIAGRGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(S(=O)(=O)C2=C1SC=C2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

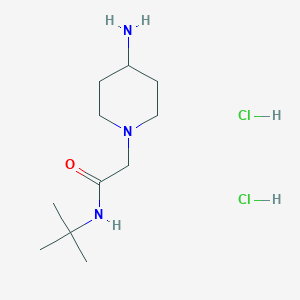

![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1396401.png)

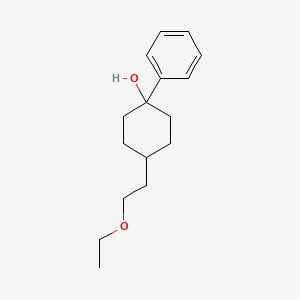

![1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1396406.png)

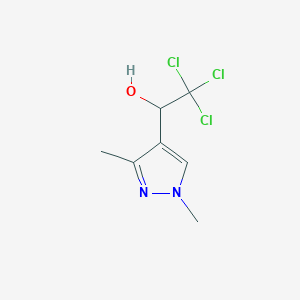

![5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole](/img/structure/B1396408.png)

![1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1396409.png)

![4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1396415.png)

![[3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride](/img/structure/B1396419.png)